molecular formula C10H10O2 B081218 4-Methoxy-1-indanone CAS No. 13336-31-7

4-Methoxy-1-indanone

Cat. No.: B081218
CAS No.: 13336-31-7
M. Wt: 162.18 g/mol
InChI Key: BTYSYELHQDGJAB-UHFFFAOYSA-N
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Description

4-Methoxy-1-indanone is a benzo-fused ketone and a derivative of 1-indanone. It is characterized by the presence of a methoxy group at the fourth position of the indanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxy-1-indanone involves the methylation of 4-Hydroxy-1-indanone. The reaction typically uses potassium carbonate as a base and methyl iodide as the methylating agent. The reaction is carried out in acetone at 60°C for about 5 hours. After completion, the product is extracted and purified to obtain this compound with a high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-indanone involves its interaction with specific molecular targets and pathways. The methoxy group can influence the electronic properties of the indanone core, affecting its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

  • 2-Methyl-1-indanone
  • 3-Methyl-1-indanone
  • 5-Methoxy-1-indanone
  • 6-Methyl-1-indanone

Comparison: 4-Methoxy-1-indanone is unique due to the presence of the methoxy group at the fourth position, which significantly influences its chemical and physical properties. Compared to its methyl-substituted counterparts, the methoxy group imparts different electronic effects, leading to variations in reactivity and stability. This uniqueness makes this compound a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSYELHQDGJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404125
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13336-31-7
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods I

Procedure details

Methyl iodide (69 ml) is added dropwise over a period of 15 minutes to a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) dissolved in DMF (1.5 liter) cooled to 0° C. under nitrogen. The reaction mixture is stirred at RT for 24 hours and partitioned between methylene chloride and water. The methylene chloride fraction is washed with water and 2% aqueous NaOH and dried over Na2SO4. The dried extract is filtered, concentrated in vacuo and the residue dissolved in hot methanol which upon cooling forms a precipitate. The precipitate is filtered and recrystallized from methanol yielding the methoxy product as a solid, M.P. 104°-106° C.
Quantity
69 mL
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Reaction Step One
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150 g
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reactant
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154 g
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reactant
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Quantity
1.5 L
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solvent
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Synthesis routes and methods II

Procedure details

4-Hydroxy-1-indanone (5.0 g, 33.7 mmol) was dissolved in acetone (170 mL) and then potassium carbonate (9.0 g, 138.21 mmol) and MeI (9.6 g, 67.5 mmol) were added. The resulting suspension was heated to 50° C. and stirred for 3 days at which time the reaction mixture was concentrated under reduced pressure. The residue was partitioned between EtOAc and water. The organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound (5.4 g, 98%) as a yellow solid. GC-MS m/z[M+H]+ 163.
Quantity
5 g
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reactant
Reaction Step One
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170 mL
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9 g
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Quantity
9.6 g
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reactant
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Yield
98%

Synthesis routes and methods III

Procedure details

To a mixture of 4-hydroxy-indan-1-one (14.5 g, 0.0979 mol) and 27.08 g (0.195 mol) of potassium carbonate was added 500 mL of acetone and 48.7 mL (0.78 mol) of methanol with stirring and the resulting mixture was heated to reflux for 4 h, cooled, and allowed to stand at room temperature for 10 h. The above mixture was filtered, concentrated under vacuo, the solid residue was dissolved in methanol, heated and filtered. The filtrate was concentrated to a volume of 100 mL, cooled and filtered to afford 12.6 g (79%) of 4-methoxy-indan-1-one.
Quantity
14.5 g
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reactant
Reaction Step One
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27.08 g
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reactant
Reaction Step One
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48.7 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Methoxy-1-indanone in organic synthesis, and how does its formation relate to reaction conditions?

A: this compound is a valuable building block in organic synthesis, particularly for constructing complex cyclic structures. Notably, its synthesis serves as a prime example of how reaction conditions can dictate product formation. When 3-(4-Methoxyphenyl)propionic acid (1c) undergoes polyphosphoric acid (PPA) catalyzed cyclization, this compound (3c) is the major product, with yields ranging from 17-65% depending on the PPA/1c ratio []. This highlights the significant influence of reaction parameters on product selectivity during cyclization reactions.

Q2: How does the structure of the starting material influence the outcome of PPA-catalyzed cyclizations, particularly concerning the formation of this compound versus [3.3]metacyclophane-1,10-diones?

A: The structure of the starting 3-(methoxyphenyl)propionic acid significantly influences the product distribution in PPA-catalyzed reactions. For instance, while 3-(4-Methoxyphenyl)propionic acid (1c) primarily yields this compound (3c) [], its isomers, 3-(2-methoxyphenyl)propionic acid (1a) and 3-(2,4-dimethoxyphenyl)propionic acid (1b), predominantly form the dimeric [3.3]metacyclophane-1,10-diones (5a,b) []. This difference likely stems from the varying steric and electronic effects imparted by the methoxy substituents at different positions on the aromatic ring. The presence of the methoxy group at the para position in 1c appears to favor intramolecular cyclization, leading to this compound (3c), while the ortho and ortho/para substitutions in 1a and 1b, respectively, promote intermolecular reactions resulting in dimer formation.

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